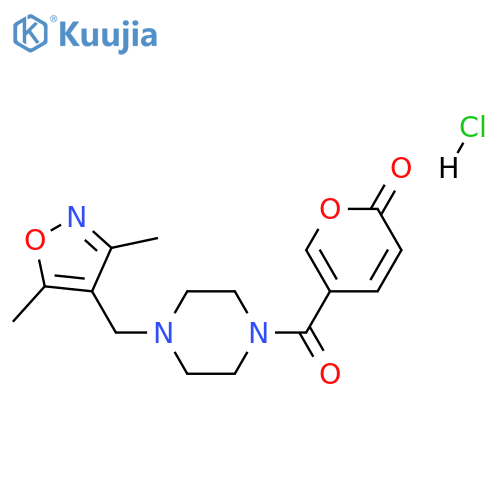Cas no 1396846-58-4 (5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride)
5-{4-(3,5-ジメチル-1,2-オキサゾール-4-イル)メチルピペラジン-1-カルボニル}-2H-ピラン-2-オン塩酸塩は、高度に特異的な化学構造を有する化合物です。この物質は、ピペラジン環とオキサゾール基を組み合わせたユニークな骨格を持ち、医薬品中間体や生物活性分子としての応用が期待されます。塩酸塩形態であるため、水溶性が向上し、製剤化や取り扱いが容易であることが特徴です。分子内のカルボニル基とピラン環は、標的タンパク質との相互作用に寄与する可能性があり、創薬研究における有用性が示唆されます。また、結晶性が良好で安定性に優れており、実験条件下での再現性が高い点も利点です。

1396846-58-4 structure
商品名:5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
- 5-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]pyran-2-one:hydrochloride
- 5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
- VU0526091-1
- 1396846-58-4
- F5860-0317
- 5-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]pyran-2-one;hydrochloride
- AKOS026686142
- 5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride
-
- インチ: 1S/C16H19N3O4.ClH/c1-11-14(12(2)23-17-11)9-18-5-7-19(8-6-18)16(21)13-3-4-15(20)22-10-13;/h3-4,10H,5-9H2,1-2H3;1H
- InChIKey: VRJBIRGRTKKSDI-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC=C(C(N2CCN(CC3=C(C)ON=C3C)CC2)=O)C=C1.[H]Cl
計算された属性
- せいみつぶんしりょう: 353.1142338g/mol
- どういたいしつりょう: 353.1142338g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 537
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.9Ų
5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5860-0317-2mg |
5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride |
1396846-58-4 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5860-0317-1mg |
5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride |
1396846-58-4 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5860-0317-2μmol |
5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride |
1396846-58-4 | 2μmol |
$85.5 | 2023-09-09 |
5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
1396846-58-4 (5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride) 関連製品
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
